PAH Transporter Competitive Inhibition: Mercaptide V Exhibits 3.3-Fold Greater Potency Than Thimerosal with an Intermediate Ki Between Thimerosal and Mersalyl
In a direct head-to-head comparison using basal-lateral membrane vesicles from renal cortex, Mercaptide V competitively inhibited p-aminohippurate (PAH) uptake with a Ki of 0.12 ± 0.06 mM, compared with Ki values of 0.39 ± 0.05 mM for thimerosal and 0.05 ± 0.02 mM for mersalyl acid [1]. This positions Mercaptide V as 3.25-fold more potent than thimerosal and 2.4-fold less potent than mersalyl acid in this system. All three compounds exhibited competitive inhibition kinetics. The inhibition was only partially reversible for both Mercaptide V and thimerosal [1].
| Evidence Dimension | Competitive inhibition constant (Ki) for PAH uptake in basal-lateral renal membrane vesicles |
|---|---|
| Target Compound Data | Ki = 0.12 ± 0.06 mM (Mercaptide V) |
| Comparator Or Baseline | Thimerosal Ki = 0.39 ± 0.05 mM; Mersalyl acid Ki = 0.05 ± 0.02 mM |
| Quantified Difference | Mercaptide V is 3.25-fold more potent than thimerosal (Ki ratio 0.39/0.12); 2.4-fold less potent than mersalyl acid (Ki ratio 0.12/0.05) |
| Conditions | Basal-lateral membrane vesicles of renal cortex; competitive inhibition; J Pharmacol Exp Ther 1984;229(3):738-746 |
Why This Matters
A researcher seeking an organomercury probe with intermediate potency between the weaker inhibitor thimerosal and the highly potent mersalyl acid can select Mercaptide V to achieve a specific inhibitory window, avoiding the need to titrate between two extremes with different off-target profiles.
- [1] Tse SS, Bildstein C, Liu D, Mamelok RD. Effects of analogs of salicylate on p-aminohippurate uptake into basal-lateral membranous vesicles. J Pharmacol Exp Ther. 1984;229(3):738-746. PMID: 6547176. View Source
